molecular formula C12H15NO3 B15295074 Ethylone-d5 CAS No. 1246820-59-6

Ethylone-d5

Cat. No.: B15295074
CAS No.: 1246820-59-6
M. Wt: 226.28 g/mol
InChI Key: MJEMIOXXNCZZFK-WNWXXORZSA-N
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Description

Ethylone-d5, also known as 3,4-methylenedioxy-N-ethylcathinone-d5, is a deuterated analog of ethylone. It is a synthetic cathinone belonging to the amphetamine and cathinone classes. This compound is often used as an internal standard in analytical chemistry, particularly in the quantification of ethylone in biological samples using techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethylone-d5 typically involves the deuteration of ethylone. The process begins with the synthesis of ethylone, which is achieved through the reaction of 3,4-methylenedioxyphenyl-2-propanone with ethylamine. The deuteration process involves the replacement of hydrogen atoms with deuterium, often using deuterated reagents such as deuterated ethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The final product is often purified using techniques such as recrystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ethylone-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives .

Mechanism of Action

Ethylone-d5 exerts its effects by interacting with neurotransmitter transporters in the brain. It primarily targets the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). By inhibiting the reuptake of these neurotransmitters, this compound increases their extracellular concentrations, leading to enhanced neurotransmission and stimulant effects .

Comparison with Similar Compounds

Ethylone-d5 is compared with other synthetic cathinones such as:

Uniqueness

This compound is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. The presence of deuterium atoms enhances its stability and allows for precise quantification in various analytical techniques .

Properties

CAS No.

1246820-59-6

Molecular Formula

C12H15NO3

Molecular Weight

226.28 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(1,1,2,2,2-pentadeuterioethylamino)propan-1-one

InChI

InChI=1S/C12H15NO3/c1-3-13-8(2)12(14)9-4-5-10-11(6-9)16-7-15-10/h4-6,8,13H,3,7H2,1-2H3/i1D3,3D2

InChI Key

MJEMIOXXNCZZFK-WNWXXORZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC(C)C(=O)C1=CC2=C(C=C1)OCO2

Canonical SMILES

CCNC(C)C(=O)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

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